molecular formula C11H10BrN3O2 B15260013 (E)-5-Bromo-N'-hydroxy-8-methoxyisoquinoline-1-carboximidamide

(E)-5-Bromo-N'-hydroxy-8-methoxyisoquinoline-1-carboximidamide

Cat. No.: B15260013
M. Wt: 296.12 g/mol
InChI Key: UDNNVEXBJIWUJJ-UHFFFAOYSA-N
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Description

(E)-5-Bromo-N’-hydroxy-8-methoxyisoquinoline-1-carboximidamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromine atom, a hydroxy group, and a methoxy group attached to an isoquinoline backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-Bromo-N’-hydroxy-8-methoxyisoquinoline-1-carboximidamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 8-methoxyisoquinoline, followed by the introduction of the hydroxy and carboximidamide groups through a series of reactions involving reagents such as hydroxylamine and cyanogen bromide. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining high standards of purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(E)-5-Bromo-N’-hydroxy-8-methoxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high efficiency and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while substitution of the bromine atom can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(E)-5-Bromo-N’-hydroxy-8-methoxyisoquinoline-1-carboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-5-Bromo-N’-hydroxy-8-methoxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or modulating protein-protein interactions, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-8-methoxyisoquinoline: Lacks the hydroxy and carboximidamide groups, making it less versatile in certain applications.

    N’-hydroxy-8-methoxyisoquinoline-1-carboximidamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

    8-Methoxyisoquinoline: A simpler structure that serves as a precursor for the synthesis of more complex derivatives.

Uniqueness

(E)-5-Bromo-N’-hydroxy-8-methoxyisoquinoline-1-carboximidamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.

Properties

Molecular Formula

C11H10BrN3O2

Molecular Weight

296.12 g/mol

IUPAC Name

5-bromo-N'-hydroxy-8-methoxyisoquinoline-1-carboximidamide

InChI

InChI=1S/C11H10BrN3O2/c1-17-8-3-2-7(12)6-4-5-14-10(9(6)8)11(13)15-16/h2-5,16H,1H3,(H2,13,15)

InChI Key

UDNNVEXBJIWUJJ-UHFFFAOYSA-N

Isomeric SMILES

COC1=C2C(=C(C=C1)Br)C=CN=C2/C(=N\O)/N

Canonical SMILES

COC1=C2C(=C(C=C1)Br)C=CN=C2C(=NO)N

Origin of Product

United States

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